molecular formula C7H6N2O B155329 3-Cyano-6-methyl-2(1H)-pyridinone CAS No. 4241-27-4

3-Cyano-6-methyl-2(1H)-pyridinone

Cat. No. B155329
Key on ui cas rn: 4241-27-4
M. Wt: 134.14 g/mol
InChI Key: FIMGYEKEYXUTGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03965107

Procedure details

A mixture of 150 g (1.5 m) of 4-methoxy-3-buten-2-one, 126 g (1.5 m) of α-cyanoacetamide, and catalyst (6 cc of glacial acetic acid in 15 cc of water made basic with piperidine) in 750 cc of methyl cellosolve is refluxed and stirred for 3 hours. The solution which forms is concentrated in vacuo and the residue semi-solid is boiled in an excess of isopropanol and filtered hot. The first crop is dried to afford a 94.5 g (47%) yield of 3-cyano-6-methyl-2-pyridone, m.p. 245-246 dec. A mixture of 72 g (.537 m) of this product and 600 cc of 12N hydrochloric acid is refluxed and stirred for 6 hours. The solution is allowed to stand at room temperature for 3 days and is concentrated in vacuo. The residue solid is recrystallized with ethanol to afford a 43 g (52.5%) yield of 1H, 3-carboxy-6 -methylpyridin-2-one, m.p. 226°.
Quantity
150 g
Type
reactant
Reaction Step One
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
CO[CH:3]=[CH:4][C:5](=O)[CH3:6].[C:8]([CH2:10][C:11]([NH2:13])=[O:12])#[N:9].C(O)(=O)C.N1CCCCC1>O.COCCO>[C:8]([C:10]1[C:11](=[O:12])[NH:13][C:4]([CH3:3])=[CH:5][CH:6]=1)#[N:9]

Inputs

Step One
Name
Quantity
150 g
Type
reactant
Smiles
COC=CC(C)=O
Name
Quantity
126 g
Type
reactant
Smiles
C(#N)CC(=O)N
Name
Quantity
6 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1CCCCC1
Name
Quantity
15 mL
Type
solvent
Smiles
O
Name
Quantity
750 mL
Type
solvent
Smiles
COCCO

Conditions

Stirring
Type
CUSTOM
Details
stirred for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is refluxed
CONCENTRATION
Type
CONCENTRATION
Details
The solution which forms is concentrated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered hot
CUSTOM
Type
CUSTOM
Details
The first crop is dried

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(#N)C=1C(NC(=CC1)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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